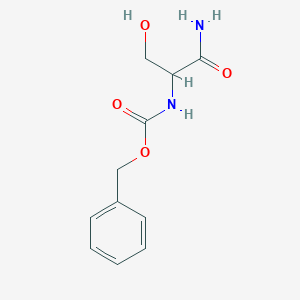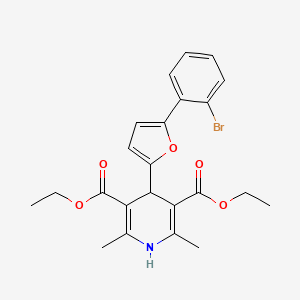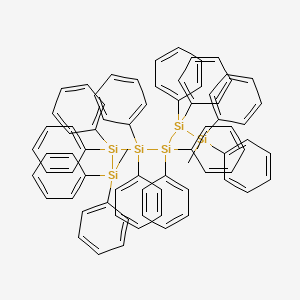
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is a complex organosilicon compound characterized by its unique structure, which includes six silicon atoms each bonded to two methyl groups and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Si6Cl12+12PhMgBr→Si6(Ph)12+12MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl radicals.
Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products
Oxidation: Siloxanes and silanols.
Reduction: Silyl radicals and silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a precursor for the synthesis of complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane involves its ability to form stable bonds with various elements, particularly carbon and hydrogen. This stability is due to the strong Si-C and Si-H bonds. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms in the ring.
Octaphenylcyclotetrasiloxane: Contains four silicon atoms and four oxygen atoms in the ring.
Tetraphenylsilane: Contains a single silicon atom bonded to four phenyl groups.
Uniqueness
1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is unique due to its high degree of phenyl substitution and the presence of six silicon atoms in a linear arrangement. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C74H66Si6 |
|---|---|
Poids moléculaire |
1123.8 g/mol |
Nom IUPAC |
methyl-[[[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C74H66Si6/c1-75(63-39-15-3-16-40-63,64-41-17-4-18-42-64)77(67-47-23-7-24-48-67,68-49-25-8-26-50-68)79(71-55-31-11-32-56-71,72-57-33-12-34-58-72)80(73-59-35-13-36-60-73,74-61-37-14-38-62-74)78(69-51-27-9-28-52-69,70-53-29-10-30-54-70)76(2,65-43-19-5-20-44-65)66-45-21-6-22-46-66/h3-62H,1-2H3 |
Clé InChI |
YJSNGWVIFOZTFF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


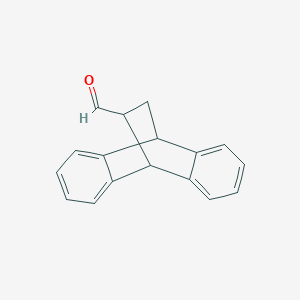
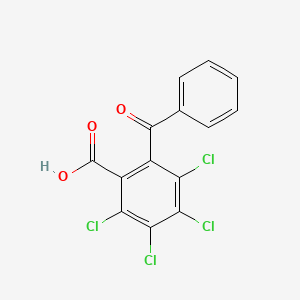
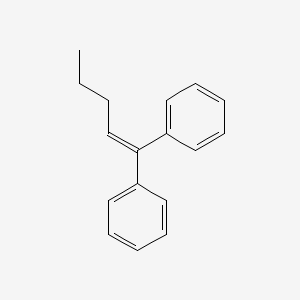
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
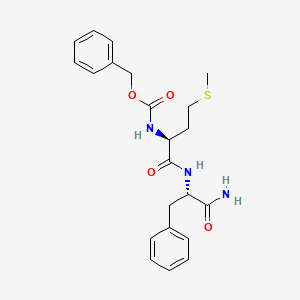


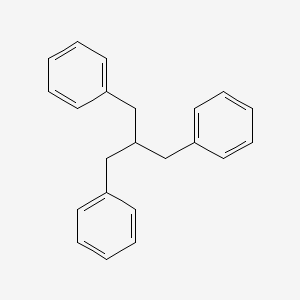
![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)

